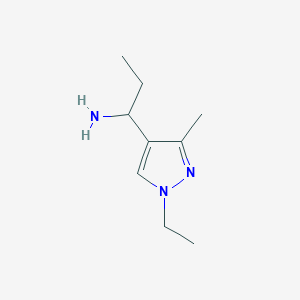

1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-4-9(10)8-6-12(5-2)11-7(8)3/h6,9H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIHRCFZJUJPMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN(N=C1C)CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No specific ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) data for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine were found in the public domain.

¹H NMR and ¹³C NMR Investigations

Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine are not available in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Specific datasets or analyses from two-dimensional NMR experiments (COSY, HSQC, HMBC) for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine could not be located.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No experimental Infrared (IR) or Raman spectra, nor any tabulated data of characteristic vibrational frequencies for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, were found.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and a detailed fragmentation pattern for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, are not available in the reviewed sources.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, and therefore, information regarding its crystal system, space group, and key structural parameters is not available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of molecules. eurasianjournals.com These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electronic structure and energy of a molecule. nih.gov For pyrazole (B372694) derivatives, DFT methods like B3LYP are commonly used with various basis sets (e.g., 6-311G(d,p)) to provide a detailed picture of their electronic characteristics. nih.govmdpi.com

The electronic structure of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the distribution of these orbitals is typically spread across the pyrazole ring and its substituents. nih.gov For 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, the HOMO is expected to be localized mainly on the electron-rich pyrazole ring and the amine group, while the LUMO would also be distributed across the heterocyclic system. nih.gov Computational studies on similar pyrazole structures allow for the estimation of these energy values. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| ELUMO | -1.03 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| ΔE (HOMO-LUMO Gap) | 5.12 | Indicator of chemical reactivity and kinetic stability. |

Note: The values presented are representative estimates based on published data for structurally related pyrazole derivatives and are intended for illustrative purposes. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In the target molecule, these would be concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the amine group. researchgate.net

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H protons of the amine group. researchgate.net

Green regions represent areas of neutral or near-zero potential. researchgate.net

The MEP surface for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine would highlight the pyridine-like nitrogen atom (N2) of the pyrazole ring as the most significant site for electrophilic interaction. researchgate.net

| Region | Color Code | Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|---|

| Pyrazole N2 Atom | Red | < -10 | Site for electrophilic attack, hydrogen bond acceptor. |

| Amine N Atom | Red-Yellow | -10 to 0 | Site for electrophilic attack, hydrogen bond acceptor. |

| Amine H Atoms | Blue | > +20 | Site for nucleophilic attack, hydrogen bond donor. |

Note: Potential ranges are illustrative, based on general principles and data for similar heterocyclic amines. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, providing a chemically intuitive picture of bonding. uni-muenchen.dewikipedia.org This method is particularly useful for quantifying electron delocalization, hyperconjugative interactions, and charge transfer between orbitals. nih.gov

The stability of a molecule can be explained by the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy of these interactions, E(2), quantifies the extent of delocalization. In 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, significant stabilizing interactions would be expected between:

The lone pair (LP) of the pyrazole nitrogen atoms and the antibonding π* orbitals of the ring.

The lone pair (LP) of the amine nitrogen and adjacent antibonding σ* orbitals.

The π orbitals of the pyrazole ring and the antibonding σ* orbitals of the substituents.

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (N2) | π* (N1-C5) | Lone Pair -> Antibonding Pi | > 20 |

| π (C4-C5) | π* (N2-C3) | Pi -> Antibonding Pi | > 15 |

| LP (Amine N) | σ* (C-H) | Lone Pair -> Antibonding Sigma | ~ 5 |

Note: E(2) values are representative estimates for common interactions in heterocyclic systems. nih.gov

Conformational Analysis and Tautomeric Preferences of the Pyrazole Amine System

Substituted pyrazoles can exist in different tautomeric forms, primarily through the migration of a proton between the two nitrogen atoms of the ring, a phenomenon known as annular prototropic tautomerism. nih.gov For a pyrazole with different substituents at the 3 and 5 positions, this equilibrium is non-degenerate, meaning one tautomer is generally more stable than the other. fu-berlin.de However, in the case of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, the N1 position is substituted with an ethyl group, which "fixes" the tautomeric form and prevents annular tautomerism. nih.gov

The primary focus of conformational analysis for this molecule is therefore on the rotation around the single bonds of the substituents. The propan-1-amine side chain at the C4 position has significant conformational freedom due to rotation around the C4-C(propyl) and subsequent C-C and C-N bonds. Computational studies can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers, which represent the most probable shapes the molecule will adopt. iu.edu.sa

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. eurasianjournals.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.govnih.gov

For 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, an MD simulation would reveal how the flexible propan-1-amine side chain moves and folds over time. It could also be used to study the stability of different conformers and the interactions of the molecule with solvent molecules, providing a more realistic picture of its behavior in solution. nih.govtandfonline.com

Computational Prediction of Spectroscopic Parameters

A powerful application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to confirm a molecule's structure. nih.gov DFT methods can accurately calculate properties like Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. mdpi.comnih.gov

Calculated NMR chemical shifts, after appropriate scaling, often show excellent agreement with experimental spectra, aiding in the assignment of peaks. nih.gov Similarly, the calculation of vibrational frequencies can help in the interpretation of IR and Raman spectra. For the title compound, theoretical calculations would predict characteristic vibrational modes for the pyrazole ring, the C-H bonds of the alkyl groups, and the N-H stretching and bending modes of the amine group. researchgate.net

| Spectroscopic Parameter | Predicted Value/Range | Structural Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ~7.5 | Pyrazole C5-H |

| ¹³C NMR Chemical Shift (ppm) | ~140 | Pyrazole C3 |

| ¹³C NMR Chemical Shift (ppm) | ~115 | Pyrazole C4 |

| IR Frequency (cm-1) | ~3300-3400 | Amine N-H Stretch |

| IR Frequency (cm-1) | ~1500-1600 | Pyrazole Ring C=N/C=C Stretch |

Note: Predicted values are estimates based on DFT calculations for similar pyrazole structures and are subject to variation based on the computational method and basis set used. mdpi.comnih.gov

Investigation of Non-Linear Optical (NLO) Properties

Theoretical and computational chemistry studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the Non-Linear Optical (NLO) properties of various organic molecules, including pyrazole derivatives. These computational approaches allow for the calculation of key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β), providing insights into a molecule's potential for applications in optoelectronics and photonics.

The NLO response of pyrazole derivatives is highly dependent on the nature and position of substituent groups on the pyrazole ring. Generally, molecules exhibiting significant NLO properties possess a "push-pull" electronic system, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is a key factor for a large hyperpolarizability.

In the case of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, the substituents are primarily electron-donating in nature. The ethyl group at the N1 position and the methyl group at the C3 position are alkyl groups, which are known to be weak electron donors. The 1-aminopropyl group at the C4 position, containing a primary amine, is a stronger electron-donating group. The pyrazole ring itself can act as a π-conjugated bridge.

While specific computational studies on the NLO properties of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine are not extensively reported in the literature, the NLO properties can be inferred by comparing its structure to other computationally studied pyrazole derivatives. The presence of multiple electron-donating groups without a strong electron-acceptor counterpart suggests that the "push-pull" mechanism for enhancing NLO properties is not optimized in this molecule.

Computational studies on various pyrazole derivatives have consistently shown that the introduction of strong electron-withdrawing groups, such as a nitro group (-NO2), in conjunction with electron-donating groups, leads to a significant increase in the first-order hyperpolarizability (β₀). For instance, pyrazole systems designed with a clear donor-acceptor architecture exhibit β₀ values many times greater than that of urea (B33335), a standard reference material for NLO properties.

To illustrate the effect of substituents on the NLO properties of a hypothetical pyrazole core, a representative data table based on generalized findings from DFT calculations on substituted pyrazoles is presented below. These values are illustrative and serve to demonstrate the expected trends.

| Compound | Substituent at C4 (Acceptor) | Substituent at N1 (Donor) | Calculated Dipole Moment (μ) (Debye) | Calculated Average Polarizability (α) (a.u.) | Calculated First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|---|---|---|

| Hypothetical Pyrazole 1 | -H | -CH₃ | 2.5 | 75 | 50 |

| Hypothetical Pyrazole 2 | -NH₂ | -CH₃ | 3.1 | 85 | 150 |

| Hypothetical Pyrazole 3 | -NO₂ | -CH₃ | 5.8 | 95 | 800 |

| Hypothetical Pyrazole 4 | -NO₂ | -NH₂ | 7.2 | 110 | 2500 |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings:

Computational investigations on pyrazole derivatives reveal several key findings:

Effect of Substituents: The magnitude of the first hyperpolarizability (β₀) is highly sensitive to the electronic nature of the substituents. Strong donor and acceptor groups significantly enhance the NLO response.

Intramolecular Charge Transfer (ICT): A greater degree of ICT from the donor to the acceptor group, facilitated by the π-system of the pyrazole ring, leads to larger β₀ values.

Computational Methods: The choice of DFT functional and basis set can influence the calculated NLO properties. For example, functionals like B3LYP and CAM-B3LYP are commonly used for such studies. researchgate.net

Comparison with Urea: The calculated β₀ values of promising NLO candidates are often compared to that of urea (β₀ of urea is approximately 35 a.u. when calculated at a similar level of theory). Pyrazole derivatives with a well-defined push-pull system can have β₀ values that are tens to hundreds of times larger than urea.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Pyrazole (B372694) Ring Substituents on Molecular Interactions

The substitution pattern on the pyrazole ring is a critical determinant of a molecule's biological activity and interaction with its target. For the parent compound, 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, the key substituents are the ethyl group at the N-1 position and the methyl group at the C-3 position. The nature of these substituents modulates the electronic and steric properties of the pyrazole core, thereby influencing its binding affinity. frontiersin.org

The substituent at the N-1 position often plays a significant role in orienting the molecule within a binding pocket and can form crucial interactions with the target protein. acs.org In SAR studies of pyrazolo[4,3-c]pyridines, for instance, the N-1 substituent points towards the solvent-exposed region of the protein interface, suggesting that modifications at this position can be made to fine-tune properties like solubility without disrupting core binding interactions. acs.org The ethyl group in the title compound, being a small, lipophilic substituent, can engage in hydrophobic interactions within the binding site. frontiersin.org Varying the N-1 substituent to include groups with different electronic properties, such as the 3-chlorophenyl or 3-chloro-4-fluorophenyl groups, has been shown in other pyrazole series to optimize interactions with targets like the transient receptor potential vanilloid subtype 1 (TRPV-1). frontiersin.org

The following table summarizes the general influence of pyrazole ring substituents on molecular interactions, based on findings from various pyrazole derivatives.

| Substituent Position | Type of Substituent | Potential Influence on Molecular Interactions | Reference |

| N-1 | Small Alkyl (e.g., Ethyl) | Hydrophobic interactions; influences orientation in binding pocket. | acs.org |

| Aryl/Substituted Aryl | Can form π-stacking interactions; substituents modulate electronics and steric fit. | frontiersin.org | |

| C-3 | Small Alkyl (e.g., Methyl) | Hydrophobic interactions; steric bulk can influence potency. | nih.gov |

| Phenyl/Aryl Groups | Can target hydrophobic pockets and form aromatic interactions. | nih.gov | |

| Groups with H-bond donors/acceptors | Can form specific hydrogen bonds with receptor amino acids. | frontiersin.org |

Role of the Propan-1-amine Moiety in Ligand-Target Binding

The propan-1-amine side chain at the C-4 position is a key functional group that significantly influences the compound's interaction with biological targets. This moiety provides a combination of flexibility and functionality that is crucial for establishing strong and specific binding.

The primary amine group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, allowing it to form directional hydrogen bonds with amino acid residues such as aspartate, glutamate, or asparagine in a protein's active site. acs.orgnih.gov Furthermore, under physiological conditions, the amine group is typically protonated, acquiring a positive charge. This allows it to form strong ionic interactions, or salt bridges, with negatively charged carboxylate residues (aspartate or glutamate) on the target protein, which can be a powerful contributor to binding affinity. nih.gov

The length of the alkyl chain—in this case, a propyl group—is also an important factor. The three-carbon linker provides conformational flexibility, allowing the terminal amine group to orient itself optimally to interact with its binding partner within the active site. Studies on other pyrazole derivatives have shown that lengthening an aliphatic chain can lead to higher activity, suggesting that the chain itself may be involved in favorable hydrophobic interactions or that the increased length allows the key interacting group (the amine) to reach a specific sub-pocket in the receptor. mdpi.com The flexibility of the chain, however, can also be a liability, as it may lead to an entropic penalty upon binding. acs.org Constraining the conformation of such side chains is a common strategy in drug design to improve affinity.

Systematic Design of Analogues with Modulated Physicochemical Properties

Modifications can be systematically introduced at three key regions of the molecule: the N-1 ethyl group, the C-3 methyl group, and the C-4 propan-1-amine side chain.

N-1 and C-3 Positions: The lipophilicity of the molecule can be modulated by altering the alkyl substituents at the N-1 and C-3 positions. For example, replacing the N-1 ethyl group with a larger alkyl chain or a cyclic moiety would increase lipophilicity (logP), which could enhance membrane permeability but might decrease aqueous solubility. Conversely, introducing small polar groups, such as a hydroxyl or methoxy (B1213986) group onto the alkyl substituents, would decrease lipophilicity and improve solubility. Such strategies are commonly employed in medicinal chemistry to strike a balance between solubility and permeability. nih.gov

C-4 Propan-1-amine Moiety: The propan-1-amine side chain is a prime target for modification. The primary amine can be converted to a secondary or tertiary amine to alter its basicity (pKa) and hydrogen bonding capacity. For instance, N-alkylation can reduce the number of hydrogen bond donors, which may impact binding but could also improve cell penetration. Introducing polar functional groups, such as a hydroxyl group on the propyl chain, can enhance aqueous solubility. acs.org The length of the alkyl chain can also be varied (e.g., from ethylamine (B1201723) to butylamine) to probe the dimensions of the binding pocket and optimize hydrophobic interactions. mdpi.com

The following table illustrates potential analogue designs and their predicted impact on physicochemical properties.

| Modification Site | Analogue Structure Modification | Predicted Effect on Physicochemical Properties |

| N-1 Position | Replace ethyl with cyclopropyl | Increase lipophilicity, potentially improve metabolic stability. |

| N-1 Position | Replace ethyl with 2-hydroxyethyl | Decrease lipophilicity, increase aqueous solubility. |

| C-3 Position | Replace methyl with trifluoromethyl | Increase lipophilicity, alter electronic properties (electron-withdrawing). |

| C-4 Side Chain | N-methylation (secondary amine) | Decrease H-bond donor capacity, slightly increase lipophilicity. |

| C-4 Side Chain | Add hydroxyl to propyl chain | Decrease lipophilicity, increase aqueous solubility. |

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational tools used to correlate the chemical structure of compounds with their biological activity. science.gov For a series of analogues based on the 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold, QSAR models can be developed to guide the design of new, more potent compounds.

A QSAR study begins by generating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric properties: Molecular weight, molar volume, and shape indices.

Hydrophobicity: The partition coefficient (logP).

Topological indices: Descriptors that describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values).

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. In these approaches, a set of aligned molecules is placed in a 3D grid. Steric and electrostatic fields are calculated at each grid point, and these field values are used as descriptors in a partial least squares (PLS) regression analysis. The results are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity.

CoMFA Contour Maps: Show regions where bulky groups are favored (sterically favored, often colored green) or disfavored (sterically disfavored, often colored yellow), and where positive or negative charges are favored (electropositive favored, blue; electronegative favored, red).

CoMSIA Contour Maps: Provide additional information on hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

For the pyrazole amine series, a 3D-QSAR model could reveal, for example, that a bulky, hydrophobic substituent is preferred at the N-1 position, while a hydrogen bond acceptor is required near the amine moiety for optimal activity. These models serve as powerful predictive tools to prioritize the synthesis of the most promising analogues.

Scaffold Hopping and Bioisosteric Replacement Strategies for Novel Pyrazole Amines

Scaffold hopping and bioisosteric replacement are advanced molecular design strategies aimed at discovering novel chemical classes with similar biological activity but potentially improved properties, such as better pharmacokinetics or a different intellectual property profile. nih.gov

Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one while maintaining the original orientation of the key functional groups responsible for biological activity. A prominent example in the literature is the conversion of a pyrimidine (B1678525) core to a pyrazole core. nih.gov This strategy was used to develop potent and selective inhibitors of Dual Leucine Zipper Kinase (DLK), where the pyrazole-based compounds exhibited improved physicochemical properties compared to the original pyrimidine series. nih.gov A method for the direct chemical conversion of pyrimidines into pyrazoles has also been developed, providing a synthetic route to leverage the extensive chemistry of pyrimidines to access novel pyrazoles. nih.govescholarship.org

Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.net For the pyrazole amine scaffold, several bioisosteric replacements could be envisioned:

Replacing the Pyrazole Ring: The pyrazole ring itself can be replaced by other five-membered heterocycles that act as bioisosteres. For example, in the development of cannabinoid receptor antagonists, the pyrazole ring of the lead compound Rimonabant was successfully replaced with thiazole, triazole, or imidazole (B134444) rings, yielding new series of potent and selective antagonists. nih.govacs.org These alternative heterocycles often maintain the key electronic and steric features required for receptor binding while potentially offering advantages in synthesis or metabolic stability. researchgate.net

Replacing Substituents: The amine group of the propan-1-amine side chain could be replaced with other hydrogen-bonding moieties. Similarly, the C-3 methyl group could be replaced by a chlorine atom or a cyano group, which have different electronic and steric profiles but might occupy the same binding pocket.

These strategies are integral to modern drug discovery, enabling chemists to escape the confines of a particular chemical series and explore new regions of chemical space in the search for improved therapeutic agents.

Mechanistic Investigations of Biological Interactions Excluding Clinical Data

Molecular Docking and Computational Binding Mode Analysis with Identified Biological Targets

Computational methods such as molecular docking are instrumental in predicting the binding modes and affinities of small molecules like 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine to the active sites of biological macromolecules. nih.govrsc.org These in silico studies provide a foundational understanding of potential protein-ligand interactions, guiding further experimental validation. nsf.gov

The pyrazole (B372694) scaffold is a key feature in many enzyme inhibitors. researchgate.net Molecular docking simulations are frequently used to explore how pyrazole derivatives may inhibit various enzymes, such as kinases, which are crucial in cell signaling pathways. nih.govnih.gov For instance, studies on similar pyrazole-containing compounds have investigated their potential to inhibit cyclin-dependent kinase 2 (CDK2) and casein kinase 1δ/ε (CK1δ/ε). nih.govnih.gov Docking analyses help to visualize the probable binding poses within the ATP-binding pocket of these kinases, identifying key interactions that could lead to inhibitory activity. nih.govnih.gov The ethylamine (B1201723) group and the pyrazole ring of the compound are key moieties that can form hydrogen bonds and other interactions with enzyme active sites, potentially disrupting their catalytic function.

A series of (1H-pyrazol-4-yl)methanamines, structurally related to the compound of interest, were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme. Computational studies of these related compounds were performed to understand the likely interactions, which could aid in the future design of novel inhibitors against this enzyme. researchgate.net

Table 1: Representative Docking Data for Pyrazole Derivatives Against Kinase Targets This table is illustrative and based on findings for structurally related pyrazole compounds, as specific data for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine is not available.

| Target Enzyme | Compound Class | Key Interacting Residues (Predicted) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| CDK2 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Leu83, Glu81, Gln131 | -8.5 |

| CK1δ | N-(1H-Pyrazol-3-yl)quinazolin-4-amine | Val24, Leu85, Cys86 | -7.9 |

Receptor Binding Profiling and Ligand-Receptor Interaction Mechanisms

Understanding the interaction between a ligand and its receptor is fundamental in pharmacology. openaccessjournals.com This process involves the ligand recognizing and binding to a specific site on a receptor, which is often a protein on the cell surface or within the cell. openaccessjournals.com This binding event initiates a cascade of biochemical signals that modulate cellular functions. openaccessjournals.comnih.gov Computational modeling can predict how 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine might fit into the binding pockets of various receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors. openaccessjournals.com The specificity of these interactions is governed by the complementary shapes and chemical properties of the ligand and the receptor. openaccessjournals.com

In Vitro Cellular Pathway Modulation Studies

Following computational predictions, in vitro cellular assays are essential to observe the actual biological effects of a compound on cellular pathways. These studies can reveal how a compound influences cell behavior, such as proliferation and survival.

Certain pyrazoline derivatives have been shown to interfere with the cell cycle, a critical process for cell growth and division. nih.gov Studies on related compounds have demonstrated the ability to cause cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. nih.gov For example, flow cytometry analysis of cancer cell lines treated with pyrazoline derivatives has shown an increased percentage of cells in the G2/M phase compared to untreated controls. nih.gov Such findings suggest a potential mechanism for antiproliferative activity. nih.govnih.gov

Table 2: Illustrative Cell Cycle Analysis Data for Pyrazole Derivatives in HL-60 Cells This table is based on representative data for related pyrazoline compounds to illustrate the concept.

| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

|---|---|---|---|

| Control (Untreated) | 52.67% | 12.03% | 1.71% |

Elucidation of Protein-Ligand Interaction Mechanisms (e.g., hydrogen bonding, π-π interactions)

The stability of a protein-ligand complex is determined by various non-covalent interactions. nih.gov For 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, key interactions would likely involve:

Hydrogen Bonding : The primary amine group (-NH2) and the nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. nih.gov These bonds can form with amino acid residues like glutamic acid, aspartic acid, or serine in a protein's active site. researchgate.net

π-π Interactions : The aromatic pyrazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket. researchgate.net These interactions contribute significantly to the binding affinity.

Computational tools like BIOVIA Discovery Studio are often used to visualize and analyze these interactions in detail, providing a 2D and 3D representation of the ligand-receptor complex. nih.gov

Mechanistic Insights into Broad Biological Activities at the Molecular and Cellular Level

The combination of computational and in vitro data provides a comprehensive picture of the potential mechanisms of action for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine. The pyrazole ring is a versatile scaffold that can interact with a variety of biological targets. nih.gov Its ability to form multiple types of non-covalent bonds allows for specific and high-affinity binding to enzymes and receptors.

By inhibiting key enzymes like kinases or modulating receptor activity, this compound could interfere with signaling pathways that are critical for cell proliferation and survival. researchgate.net Furthermore, the induction of cell cycle arrest at the G2/M checkpoint is a known mechanism for anticancer agents, suggesting a potential therapeutic application for compounds that exhibit this activity. nih.govnih.gov The precise biological effects are ultimately determined by which specific cellular targets the compound interacts with most strongly.

Anti-inflammatory Pathways (in vitro/cellular models)

There is no specific information available in the scientific literature detailing the in vitro anti-inflammatory pathways of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine. Research on other pyrazole-containing compounds has investigated mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of pro-inflammatory signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govacs.orgeco-vector.com However, no studies have been found that specifically link 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine to these or any other anti-inflammatory mechanisms in cellular models.

Antimicrobial Action Mechanisms (in vitro)

Detailed in vitro studies on the antimicrobial action mechanisms of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine could not be located. The pyrazole nucleus is a core component of many compounds investigated for antimicrobial properties. nih.gov General mechanisms for some pyrazole derivatives include the disruption of the bacterial cell wall, inhibition of nucleic acid synthesis through targeting enzymes like DNA gyrase and dihydrofolate reductase (DHFR), and interference with protein synthesis. acs.orgnih.gov Despite these broader findings, no research has been published that specifically elucidates the mode of antimicrobial action for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine against any bacterial or fungal strains.

Neuroprotective Mechanisms (in vitro/preclinical models)

There is a lack of specific published research on the neuroprotective mechanisms of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine in in vitro or preclinical models. Studies on structurally related N-propananilide derivatives bearing a pyrazole ring have suggested neuroprotective effects in models of neurotoxicity, potentially through the downregulation of pro-apoptotic proteins such as Bax and the inhibition of caspase-3 activation. nih.gov Furthermore, the anti-inflammatory properties of some compounds are linked to neuroprotection by suppressing microglial activation. nih.gov Nevertheless, no studies have specifically examined or confirmed these potential pathways for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine.

Due to the absence of specific research data for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, a data table on its biological activity cannot be generated at this time.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Pyrazole-Based Scaffolds for Target-Specific Modulation

The pyrazole (B372694) scaffold is a key building block in the development of inhibitors for a variety of biological targets, particularly protein kinases. nih.gov The structural versatility of the pyrazole ring allows for multi-directional variation of substituents, enabling the fine-tuning of binding affinity and selectivity for specific enzymes. researchgate.net Future research can leverage the 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine framework to design novel scaffolds for target-specific modulation.

By modifying the ethyl, methyl, and aminopropyl groups, new analogues can be synthesized to probe the binding pockets of various enzymes. For instance, the pyrazole moiety has been successfully incorporated into inhibitors of key signaling proteins implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases. nih.govrsc.org Research into a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones identified compounds with potent inhibitory activity against VEGFR-2, a crucial player in tumor angiogenesis. rsc.org Similarly, the pyrazole template has been instrumental in designing both selective and pan-inhibitors of Aurora kinases, which are essential for proper chromosome segregation during cell division. nih.gov

The development could involve creating focused libraries of derivatives of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine and screening them against panels of kinases or other enzyme families to identify new lead compounds for therapeutic intervention.

| Pyrazole-Based Scaffold Class | Biological Target Example | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., Akt, JAK) | Oncology, Inflammation | nih.gov |

| 3-Phenyl-4-hydrazono-1H-pyrazol-5-ones | VEGFR-2 | Oncology (Anti-angiogenesis) | rsc.org |

| Unfused Pyrazoles | Aurora Kinases (AurB, AurC) | Oncology | nih.gov |

| Trimeric Aminopyrazole Carboxylic Acids | Amyloid-β (Aβ42) | Neurodegenerative Diseases | mdpi.com |

Exploration of Multi-Target Directed Ligand (MTDL) Approaches in Chemical Biology

Complex, multifactorial diseases such as Alzheimer's disease (AD) and cancer often involve multiple pathological pathways, making single-target drugs less effective. researchgate.net The Multi-Target Directed Ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously, has emerged as a promising strategy. researchgate.netacs.org The pyrazole scaffold is an attractive framework for designing MTDLs due to its synthetic tractability and ability to be combined with other pharmacophores.

Future research could utilize 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine as a core structure for creating MTDLs. By strategically linking it with other biologically active moieties, novel hybrid compounds could be developed. For example, in the context of Alzheimer's disease, researchers have designed MTDLs that inhibit both cholinesterases (like acetylcholinesterase, AChE) and monoamine oxidases (MAO), two key enzyme families implicated in the disease's progression. frontiersin.org Pyrazoline derivatives, in particular, have been investigated for their dual inhibitory activity against AChE and MAO. researchgate.net The amine function on the subject compound provides a convenient handle for chemical modification, allowing it to be connected to fragments known to interact with other targets, such as those involved in amyloid-β aggregation or oxidative stress. mdpi.comresearchgate.net

Advancements in Asymmetric Synthesis of Chiral Pyrazole Amines

Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and fewer side effects than the other. The propan-1-amine portion of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine contains a chiral center, making the development of stereoselective synthetic methods crucial for its future biological evaluation.

Significant progress has been made in the asymmetric synthesis of chiral amines through methods like transition metal-catalyzed asymmetric hydrogenation (AH). nih.govacs.org The AH of prochiral imines is one of the most direct and efficient methods for preparing valuable α-chiral amines. nih.govacs.org This technique could be adapted to synthesize specific enantiomers of the title compound. Another powerful approach is the use of chiral organocatalysts, such as chiral phosphoric acids, which have been successfully employed in the enantioselective aza-Friedel-Crafts reaction of aminopyrazoles to create complex chiral molecules with high enantioselectivity. researchgate.netnih.gov Applying these advanced synthetic strategies would enable the production of enantiomerically pure samples of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine, allowing for a precise investigation of the stereochemistry-activity relationship in biological systems.

| Asymmetric Synthesis Method | Catalyst/Reagent Type | Application to Pyrazole Amines | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands | Direct reduction of corresponding prochiral imines to form chiral amines. | nih.govacs.org |

| Aza-Friedel-Crafts Reaction | Chiral Phosphoric Acid | Enantioselective coupling of aminopyrazoles with imines to form C-C bonds. | researchgate.netnih.gov |

| Catalytic Asymmetric Reductive Amination | Heterogeneous Iridium Complexes | Conversion of corresponding ketones to chiral amines in a continuous flow system. | researchgate.net |

Application in Probe Development for Studying Biological Systems

Chemical probes are essential tools for visualizing and understanding biological processes in real-time within living cells and tissues. nih.gov Fluorescent probes, in particular, allow for non-invasive monitoring of ions, molecules, and enzyme activities. nih.gov Pyrazole derivatives are highly promising candidates for developing such probes due to their excellent synthetic versatility, structural diversity, and favorable electronic properties. researchgate.netnih.gov

The 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine structure could serve as a scaffold for novel chemical probes. The pyrazole ring itself can be part of a fluorophore system or act as a coordination site for detecting metal cations. rsc.org For example, pyrazole-based chemosensors have been developed for the fluorescent detection of biologically important ions like Zn²⁺, Al³⁺, and Fe³⁺. rsc.org The amine group on the compound offers a site for conjugation to a known fluorophore (like a coumarin (B35378) or cyanine (B1664457) dye) or a target-recognition motif. nih.gov Given that pyrazole derivatives often exhibit good membrane permeability and biocompatibility, probes derived from this compound could be suitable for in vivo applications and live-cell imaging. nih.gov

Integration with Automated Synthesis and High-Throughput Screening for Compound Discovery

The discovery of new bioactive compounds is often accelerated by the integration of automated synthesis and high-throughput screening (HTS). drugtargetreview.com These technologies allow for the rapid generation and evaluation of large libraries of compounds, significantly shortening the timeline of early-stage drug discovery. whiterose.ac.uknih.gov

The 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold is well-suited for such an integrated approach. Its core structure can be readily modified using automated parallel synthesis techniques to create a diverse library of analogues. whiterose.ac.uknih.gov This library could then be subjected to HTS against a variety of biological targets. Furthermore, high-throughput virtual screening (HTVS) can be employed to computationally screen thousands of virtual derivatives before synthesis, prioritizing those with the highest predicted binding affinity for a specific target. chemmethod.comresearchgate.net This combined computational and experimental approach streamlines the identification of promising hit compounds, making the exploration of the chemical space around 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine both efficient and cost-effective. chemmethod.comresearchgate.net

Q & A

Q. What synthetic methodologies are effective for preparing 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine and structurally related pyrazole-amine derivatives?

- Methodological Answer : Copper-catalyzed coupling reactions under mild conditions (e.g., 35°C, DMSO solvent) with cesium carbonate as a base and cyclopropanamine as a nucleophile have been reported for synthesizing analogous pyrazole-amine compounds. For example, a 17.9% yield was achieved for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine using this approach . Alternative routes include condensation of hydrazine derivatives with propenones or ketones, as demonstrated in the synthesis of pyrazoline analogs with yields up to 82% . Optimization strategies should focus on solvent selection, catalyst loading (e.g., CuBr), and reaction duration (e.g., 48 hours) to improve efficiency.

Q. How can the structural integrity of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine be validated post-synthesis?

- Methodological Answer : Multi-modal characterization is critical:

- NMR Spectroscopy : H and C NMR should confirm proton environments (e.g., δ 8.87 ppm for pyridinyl protons in CDCl) and carbon assignments .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 215 [M+H]) validates molecular weight .

- Chromatography : HPLC purity (>98%) and retention time consistency ensure compound homogeneity .

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities in complex derivatives .

Advanced Research Questions

Q. What strategies are recommended for evaluating the bioactivity of pyrazole-amine derivatives, such as antimicrobial or anti-inflammatory potential?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls .

- Anti-inflammatory Testing : In vivo carrageenan-induced paw edema models in rodents, paired with COX-2 inhibition assays in vitro .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Q. How can researchers address contradictions in bioactivity data between structurally similar pyrazole-amine analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., alkyl chains, aryl groups) to isolate pharmacophores. For example, replacing a cyclopropyl group with a morpholine moiety increased antimicrobial activity in pyrimidine-pyrazole hybrids .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .

- Dose-Response Curves : Re-evaluate IC/EC values under standardized conditions to rule out assay variability .

Q. What analytical techniques are suitable for stability profiling of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-amine under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic pH). Monitor degradation via LC-MS to identify labile functional groups (e.g., amine oxidation) .

- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify remaining compound using UPLC-PDA .

- Metabolite Identification : Use hepatic microsomes (human/rat) and HRMS to detect Phase I/II metabolites .

Q. How should researchers design experiments to resolve discrepancies in reported synthetic yields for pyrazole-amine derivatives?

- Methodological Answer :

- Reproducibility Protocols : Adopt strict reaction parameter documentation (e.g., solvent purity, inert atmosphere integrity). For instance, trace moisture in DMSO can deactivate CsCO, reducing yields .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst ratio, stoichiometry). A case study showed that increasing CuBr from 0.1 to 0.2 mmol improved yields by 12% .

- Cross-Validation : Collaborate with independent labs to verify results, ensuring methodological transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。